molecular formula C8H15ClSi B2539062 Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl- CAS No. 18387-63-8

Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl-

Cat. No. B2539062
CAS RN: 18387-63-8
M. Wt: 174.74
InChI Key: WSSUODWANZMVMQ-UHFFFAOYSA-N
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Description

“Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl-” is a chemical compound with the CAS number 18387-63-8 . It is also known by other names such as “(3-chloro-3-methylbut-1-ynyl)trimethylsilane” and "(3-Chloro-3-methyl-1-butyn-1-yl)trimethylsilane" .


Molecular Structure Analysis

The molecular formula of “Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl-” is C8H15ClSi . The molecular weight is 174.74300 .

Scientific Research Applications

Conversion and Synthesis

  • Silane derivatives are utilized in the conversion of esters to allylsilanes, such as the transformation of trimethyl(2-methylene-4-phenyl-3-butenyl)silane from esters, highlighting their role in organic synthesis processes (Bunnelle & Narayanan, 2003).
  • The reaction of (dichloromethyl)oligosilanes with organolithium reagents leads to the synthesis of novel kinetically stabilized silenes, showing the versatility of silane derivatives in producing unique chemical structures (Schmohl, Reinke & Oehme, 2001).

Protective Group Applications

  • The 2,4,6-trimethoxyphenyl unit in triorganyl(2,4,6-trimethoxyphenyl)silanes serves as an effective protective group for silicon in various synthetic processes, demonstrating the functional utility of silane derivatives in organometallic chemistry (Popp et al., 2007).

Applications in Material Science

  • Trimethylsilane compounds have been used in the synthesis of electrolyte solvents for Li-ion batteries, showcasing their potential in advancing energy storage technologies (Amine et al., 2006).
  • The use of p-toluenesulfonic acid for grafting alkoxysilanes onto silanol-containing surfaces prepares tunable hydrophilic, hydrophobic, and super-hydrophobic silica, illustrating the role of silane derivatives in modifying surface properties (García et al., 2007).

Chemical Structure and Behavior Analysis

  • Studies on the microwave spectrum, structure, dipole moment, and internal rotation of trimethyl silane provide insights into its molecular characteristics and behavior, contributing to our understanding of silane derivatives at a fundamental level (Pierce & Petersen, 1960).

Mechanism of Action

The pharmacokinetics of organosilicon compounds can also vary widely. Some organosilicon compounds are quite stable and resistant to metabolism, while others can be metabolized by various enzymes. The bioavailability of these compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .

The action of organosilicon compounds can be influenced by various environmental factors. For example, the presence of other chemicals, temperature, and pH can all affect the reactivity and stability of these compounds .

properties

IUPAC Name

(3-chloro-3-methylbut-1-ynyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClSi/c1-8(2,9)6-7-10(3,4)5/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSUODWANZMVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C[Si](C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, (3-chloro-3-methyl-1-butyn-1-yl)trimethyl-

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